2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran
CAS No.: 86958-48-7
Cat. No.: VC21172591
Molecular Formula: C8H14ClNO4
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86958-48-7 |
|---|---|
| Molecular Formula | C8H14ClNO4 |
| Molecular Weight | 223.65 g/mol |
| IUPAC Name | 2-(2-chloro-2-nitropropoxy)oxane |
| Standard InChI | InChI=1S/C8H14ClNO4/c1-8(9,10(11)12)6-14-7-4-2-3-5-13-7/h7H,2-6H2,1H3 |
| Standard InChI Key | XXIXCGZPUSLGPY-UHFFFAOYSA-N |
| SMILES | CC(COC1CCCCO1)([N+](=O)[O-])Cl |
| Canonical SMILES | CC(COC1CCCCO1)([N+](=O)[O-])Cl |
Introduction
2-(2-Chloro-2-nitropropoxy)tetrahydro-2H-pyran is a synthetic organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry and organic synthesis. With the molecular formula and a molecular weight of approximately 223.65 g/mol, this compound features a tetrahydropyran ring substituted by a 2-chloro-2-nitropropoxy group, which imparts significant reactivity due to the presence of halogen and nitro functional groups.
Chemical Identifiers
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InChIKey: XXIXCGZPUSLGPY-UHFFFAOYSA-N
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SMILES: CC(COC1CCCCO1)(N+[O-])Cl
Synthesis of 2-(2-Chloro-2-nitropropoxy)tetrahydro-2H-pyran
The synthesis of this compound typically involves multi-step organic synthesis techniques, which may include:
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Formation of the tetrahydropyran ring.
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Introduction of the chloro and nitro substituents through nucleophilic substitution reactions.
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Purification and characterization using techniques such as NMR and mass spectrometry.
This synthetic pathway allows for the precise construction of the desired molecular framework, highlighting its versatility in organic synthesis.
Potential Applications
The unique structural features of 2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran suggest several potential applications:
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Medicinal Chemistry: The compound may exhibit biological activity due to its reactive functional groups, warranting further investigation into its pharmacological properties.
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Organic Synthesis: It serves as an intermediate in the preparation of various compounds, including olefins, butenolides, and nitro butyrolactones, making it valuable in synthetic organic chemistry.
Comparison with Related Compounds
Several compounds share structural similarities with 2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran. A comparative analysis is presented in the table below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(Bromoethoxy)tetrahydro-2H-pyran | Contains bromine instead of chlorine | |
| 3-(Chloropropoxy)tetrahydro-2H-pyran | Different substitution pattern | |
| 4-(Nitrophenoxy)tetrahydro-2H-pyran | Contains a nitrophenyl group |
The uniqueness of 2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran lies in its specific combination of chlorine and nitro groups on a tetrahydropyran scaffold, which may confer distinct reactivity patterns and biological activities compared to other similar compounds.
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